REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][N+:12]([O-])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(OC(=O)C)(=[O:18])C>>[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][NH:12][C:11](=[O:18])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
24.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=[N+](C=C1)[O-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at 60° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the system was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in a mixed solvent of ethyl acetate (150 mL) and methanol (10 mL)
|
Type
|
CUSTOM
|
Details
|
The solid formed
|
Type
|
TEMPERATURE
|
Details
|
upon cooling the system to room temperature
|
Type
|
FILTRATION
|
Details
|
was recovered by filtration
|
Type
|
CUSTOM
|
Details
|
to provide crude title compound (8.84 g)
|
Type
|
CONCENTRATION
|
Details
|
Concentrating the filtrate
|
Type
|
CUSTOM
|
Details
|
additional crude title compound (4.17 g) was obtained
|
Type
|
CUSTOM
|
Details
|
was recrystallized from a mixed solvent of methanol and ethyl acetate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(NC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.1 g | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |